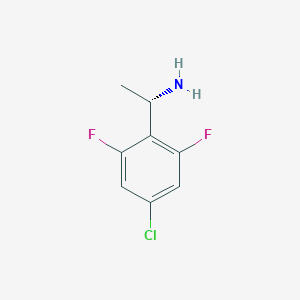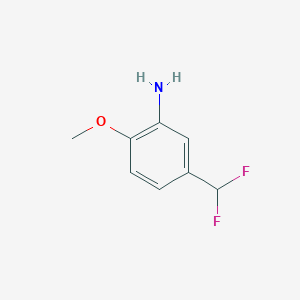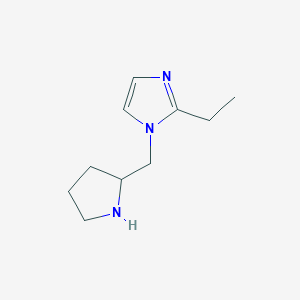![molecular formula C18H10BrN B13638214 6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
6-Bromoindolo[3,2,1-jk]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with a fully planarized arylamine building block. It is known for its unique structural properties, which make it a valuable intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method includes dissolving indolo[3,2,1-jk]carbazole in chloroform and adding N-bromosuccinimide (NBS) in portions at room temperature. The reaction is allowed to proceed overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under specific conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s utility in different applications .
Wissenschaftliche Forschungsanwendungen
6-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 6-Bromoindolo[3,2,1-jk]carbazole involves its interaction with molecular targets through its planarized arylamine structure. This interaction can influence electronic properties, making it an effective intermediate in TADF emitters. The compound’s ability to act as either an electron donor or acceptor plays a crucial role in its functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine atom.
2-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with similar properties.
Uniqueness
6-Bromoindolo[3,2,1-jk]carbazole is unique due to its specific bromination, which enhances its electronic properties and makes it particularly suitable for use in TADF emitters and OLEDs. Its fully planarized structure also distinguishes it from other similar compounds, providing unique advantages in various applications .
Eigenschaften
Molekularformel |
C18H10BrN |
|---|---|
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
4-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene |
InChI |
InChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H |
InChI-Schlüssel |
KUSASWYFLOGHTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)













